UDP-4-dehydro-6-deoxy-D-glucose is a nucleotide sugar that plays a crucial role in various biosynthetic pathways, particularly in the synthesis of polysaccharides and glycoproteins. It belongs to the class of pyrimidine nucleotide sugars, which are characterized by a pyrimidine nucleotide linked to a saccharide derivative via a terminal phosphate group. This compound is significant in the metabolism of carbohydrates and is involved in the biosynthesis of other important sugars such as D-fucose and L-rhamnose, which are components of bacterial cell walls and glycoproteins.
UDP-4-dehydro-6-deoxy-D-glucose can be synthesized through enzymatic pathways that involve several key enzymes. The initial step typically involves the conversion of glucose-1-phosphate into UDP-glucose, which is then further processed to form UDP-4-dehydro-6-deoxy-D-glucose.
The synthesis pathway includes:
UDP-4-dehydro-6-deoxy-D-glucose has a complex molecular structure characterized by:
The structural analysis reveals multiple hydroxyl groups and a complex arrangement of rings that contribute to its biological activity.
UDP-4-dehydro-6-deoxy-D-glucose participates in various biochemical reactions:
The enzyme catalyzing the conversion of UDP-glucose to UDP-4-dehydro-6-deoxy-D-glucose requires bound NAD+ as a cofactor . The reaction mechanism involves the abstraction of protons and the formation of double bonds within the sugar structure.
The mechanism by which UDP-4-dehydro-6-deoxy-D-glucose exerts its effects involves its incorporation into polysaccharides and glycoproteins. This incorporation alters the structural properties of these macromolecules, affecting their stability and functionality in biological systems.
Studies have shown that this compound is crucial for the biosynthesis of D-fucose and L-rhamnose-containing polysaccharides in various organisms . The action mechanisms are often mediated through specific glycosyltransferases that utilize UDP-sugars as substrates.
UDP-4-dehydro-6-deoxy-D-glucose is described as an extremely weak basic compound with a pKa indicating it is essentially neutral under physiological conditions. Its solubility in water allows it to function effectively in biological systems.
The chemical properties include:
UDP-4-dehydro-6-deoxy-D-glucose has several important applications in scientific research:
UDP-glucose 4,6-dehydratase (EC 4.2.1.76; KEGG Orthology: K12450) is a pivotal enzyme in nucleotide sugar metabolism, catalyzing the conversion of UDP-α-D-glucose to UDP-4-dehydro-6-deoxy-α-D-glucose (C15H22N2O16P2) [1] [3] [6]. This reaction represents the committed step in the biosynthesis of 6-deoxy sugars—rare monosaccharides essential for synthesizing structural polymers and glycoconjugates in prokaryotes and plants [3] [5]. The enzyme operates at a metabolic branch point, directing carbon flow toward pathways generating dTDP-D-fucose, dTDP-L-rhamnose, and other deoxygenated sugars [5] [6]. In Arabidopsis thaliana, orthologs (RHM1/RHM2/RHM3) enable mucilage pectin synthesis, while bacterial homologs facilitate cell wall glycan assembly [6]. KEGG pathway mapping confirms its participation in global nucleotide sugar metabolism (map01250) and specialized routes like O-antigen biosynthesis [1] [6].
The dehydratase employs a conserved three-step mechanism with irreversible NAD+ cofactor binding [6] [8]:
Table 1: Key Intermediates in UDP-glucose 4,6-Dehydratase Catalysis
Intermediate | Chemical Properties | Detection Method |
---|---|---|
UDP-4-ketoglucose | Labile β-keto acid; not observed in MALDI-MS | Indirect (kinetic inference) |
UDP-4-keto-6-deoxy-D-glucose-5,6-ene | Reducible enol; mass 569 (d7-substrate) | Rapid-mix quench MALDI-MS [8] |
UDP-4-dehydro-6-deoxy-D-glucose | Stable product; m/z 548 (exact mass) | NMR, HPLC [3] [5] |
Substrate specificity is absolute for UDP-glucose—no activity occurs with ADP/TDP/CDP-sugars or glucose derivatives lacking the nucleotide diphosphate [8]. The enzyme exhibits strict stereochemical control: C5 proton abstraction occurs exclusively from the si face, ensuring D-ribo configuration in the product [3].
Pre-steady-state kinetics reveal complex transient dynamics. Using rapid-mix quench MALDI-MS with deuterated UDP-glucose-d7, researchers observed:
Table 2: Kinetic Parameters of UDP-glucose 4,6-Dehydratase
Parameter | Value | Conditions | Technique |
---|---|---|---|
kcat | 18 s−1 | 25°C, pH 7.5 | Spectrophotometry |
KM (UDP-glucose) | 0.4 mM | 100 mM Tris, 1 mM DTT | Steady-state kinetics |
Transient accumulation (enol) | 5–60% of [E] | Guanidine-HCl quench + NaBH4 | MALDI-MS [8] |
Isotope exchange rate (C5-H/D) | 150 s−1 | D2O buffer | MS, NMR |
The reaction equilibrium favors UDP-4-dehydro-6-deoxy-D-glucose formation, driven by water release and NAD+/NADH redox coupling [6] [8].
UDP-glucose 4,6-dehydratase is an NAD+-dependent oxidoreductase with tightly bound cofactor (1:1 stoichiometry per subunit) [6] [8]. The NAD+ undergoes reversible reduction to NADH during catalysis but remains enzyme-bound throughout the reaction cycle [8]. Key redox features include:
Notably, the bacterial dTDP-glucose 4,6-dehydratase (EC 4.2.1.46) employs an identical NAD+ cycling mechanism despite distinct nucleotide specificity [5] [8]. This conservation underscores the mechanistic elegance of SDR (short-chain dehydrogenase/reductase) superfamily enzymes in deoxy sugar biosynthesis.
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